molecular formula C10H13ClN2 B13425392 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

Katalognummer: B13425392
Molekulargewicht: 196.67 g/mol
InChI-Schlüssel: DKVMNJCKXZXQKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a chemical compound that features a cyclobutanamine core with a 6-chloro-2-pyridinylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with cyclobutanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
  • 1-[(6-Chloro-3-pyridinyl)methyl]-pyrrolidin-3-ol
  • 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine

Uniqueness

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutanamine core and 6-chloro-2-pyridinylmethyl substituent make it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H13ClN2

Molekulargewicht

196.67 g/mol

IUPAC-Name

1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine

InChI

InChI=1S/C10H13ClN2/c11-9-4-1-3-8(13-9)7-10(12)5-2-6-10/h1,3-4H,2,5-7,12H2

InChI-Schlüssel

DKVMNJCKXZXQKB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CC2=NC(=CC=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.